N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as pyridine to form the desired product.
The reaction conditions for these steps generally include:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Acylation: Anhydrous conditions with a suitable base at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and acylation.
Purification: steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of N-(2-amino-5-nitrophenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-(3-methylphenoxy)acetamide derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide can be compared with similar compounds such as:
N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide: Has the methyl group in a different position on the phenoxy ring.
Uniqueness
- The presence of the 3-methylphenoxy group in this compound may confer unique chemical and biological properties compared to its analogs.
List of Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide
- N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
- N-(2-chloro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-8-11(18(20)21)5-6-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKMETVEVQWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976427 |
Source
|
Record name | N-(2-Chloro-5-nitrophenyl)-2-(3-methylphenoxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6095-99-4 |
Source
|
Record name | N-(2-Chloro-5-nitrophenyl)-2-(3-methylphenoxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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